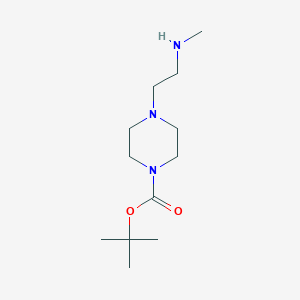

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O2/c1-12(2,3)17-11(16)15-9-7-14(8-10-15)6-5-13-4/h13H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUJRVAXEALDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40630380 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

539822-98-5 | |

| Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40630380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-[2-(methylamino)ethyl]piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with piperazine, which is reacted with 2-chloro-N-methylacetamide to form 4-(2-(methylamino)ethyl)piperazine.

Protection: The resulting compound is then protected with tert-butyl chloroformate to yield this compound.

The reaction conditions generally involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces secondary amines. Substitution reactions can yield a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its potential as a pharmacological agent. Its structure suggests possible interactions with various biological targets, which may lead to the development of new therapeutic agents.

Research indicates that tert-butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate exhibits promising biological activities. For instance, studies have shown that derivatives of this compound can interact with neurotransmitter systems, potentially influencing mood and cognitive functions.

Protein Degradation

This compound is part of a class of molecules used as building blocks in the development of protein degraders. These molecules can selectively target and degrade specific proteins within cells, offering a novel approach to treating diseases caused by protein dysregulation .

Case Study 1: Neurotransmitter Interaction

A study published in Journal of Medicinal Chemistry characterized the interaction of this compound with serotonin receptors. The findings suggested that modifications to the piperazine ring could enhance selectivity for specific receptor subtypes, potentially leading to new antidepressant therapies.

Case Study 2: Protein Degrader Development

Research conducted on protein degraders utilizing this compound demonstrated its effectiveness in targeting misfolded proteins associated with neurodegenerative diseases. The study highlighted its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biological pathways, depending on its structure and functional groups. The piperazine ring and the methylamino group play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate (CAS: 192130-34-0)

- Structure : Differs by the absence of a methyl group on the ethylamine side chain.

- Properties: Higher basicity due to the primary amine (vs. secondary amine in the methylamino variant). Classified as Acute Toxicity (Oral, Category 4; H302) . Used in R&D for coupling reactions requiring unprotected amines.

tert-Butyl 4-(2-chloroethyl)piperazine-1-carboxylate

tert-Butyl 4-(4-(2-(5-bromo-1H-indol-3-yl)ethyl)pyrimidin-2-yl)piperazine-1-carboxylate (Compound 25)

- Structure : Incorporates a bromoindole-pyrimidinyl moiety.

- Properties :

- Synthesis : Achieved via Suzuki-Miyaura coupling (77% yield) .

Physicochemical and Pharmacokinetic Profiles

<sup>*</sup>LogP values estimated using fragment-based methods.

Biological Activity

Introduction

Tert-Butyl 4-(2-(methylamino)ethyl)piperazine-1-carboxylate (TBMPC) is an organic compound with the molecular formula C₁₂H₂₅N₃O₂. As a derivative of piperazine, it exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores the biological activity of TBMPC, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Interaction

TBMPC interacts with various biological targets due to the conformational flexibility of its piperazine ring. This flexibility enhances its ability to bind with macromolecules, including proteins and enzymes. The polar nitrogen atoms in the piperazine ring facilitate these interactions, allowing TBMPC to act as either a substrate or an inhibitor for specific enzymes.

Biochemical Pathways

The compound has been shown to modulate several biochemical pathways. It can influence enzyme activity by binding to active sites or altering enzyme conformation. This modulation can lead to significant changes in cellular processes such as signaling pathways, gene expression, and metabolic activities.

Antimicrobial Activity

TBMPC exhibits notable antibacterial properties, particularly against Gram-positive bacteria. Its structural features suggest potential interactions with bacterial receptors or enzymes, making it a candidate for further development as an antibacterial agent.

Neuropharmacological Effects

Research indicates that compounds similar to TBMPC may interact with sigma receptors, particularly sigma-1 receptors (S1R), which are implicated in various neurological disorders. The affinity for S1R suggests potential applications in treating conditions such as neuropathic pain and other central nervous system disorders .

Anticancer Potential

Preliminary studies have indicated that TBMPC may possess anticancer properties. The compound's ability to influence cell proliferation and apoptosis could make it a candidate for further investigation in cancer therapeutics .

Study 1: Antibacterial Activity Assessment

A study evaluated the antibacterial efficacy of TBMPC against several strains of Gram-positive bacteria. The results demonstrated significant inhibition at low concentrations, suggesting that TBMPC could be developed into a therapeutic agent for bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Streptococcus pneumoniae | 16 µg/mL |

Study 2: Neuropharmacological Profile

In a pharmacological study focusing on sigma receptor binding, TBMPC was tested alongside other piperazine derivatives. While it did not surpass the lead compounds in affinity, it showed promising selectivity for S1R, indicating potential for further development in neurological applications .

Study 3: Cytotoxicity Evaluation

A cytotoxicity assay was conducted using human cancer cell lines to assess the anticancer potential of TBMPC. The results indicated that TBMPC could induce apoptosis in certain cancer cell lines at concentrations that did not affect normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A-431 (epidermoid carcinoma) | <10 | Significant cytotoxicity |

| HepG-2 (liver carcinoma) | >50 | Minimal effect |

Q & A

Q. Conflicting bioactivity data in cellular assays: What factors should be considered?

- Cell Line Variability: Test across multiple lines (e.g., HEK293, HeLa) to rule out lineage-specific effects.

- Solubility Limits: Use DMSO stocks ≤0.1% to avoid cytotoxicity. Confirm compound stability in media via LCMS .

Methodological Tables

Table 1: Key Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, 1,4-dioxane, 110°C, 12 h | 88.7% | |

| Carbamate coupling | Boc-piperazine, DCM, DIPEA | 73% |

Table 2: Crystallographic Data for Structural Validation

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Space group | P2₁/n | SC-XRD | |

| Unit cell (Å) | a = 6.1925, b = 8.2636, c = 40.7287 | SC-XRD | |

| Hydrogen bonds | N–H···O (2.89 Å) | Hirshfeld analysis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.